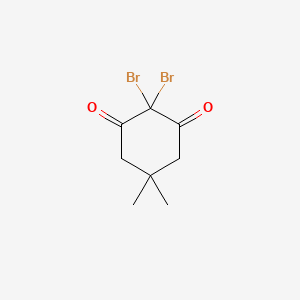

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione

CAS No.: 21428-65-9

Cat. No.: VC16056166

Molecular Formula: C8H10Br2O2

Molecular Weight: 297.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21428-65-9 |

|---|---|

| Molecular Formula | C8H10Br2O2 |

| Molecular Weight | 297.97 g/mol |

| IUPAC Name | 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C8H10Br2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3 |

| Standard InChI Key | MFVLTURDATWEKO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)(Br)Br)C |

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione systematically describes its substitution pattern . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 21428-65-9 | |

| DSSTox Substance ID | DTXSID40410583 | |

| SMILES | CC1(CC(=O)C(C(=O)C1)(Br)Br)C | |

| InChIKey | MFVLTURDATWEKO-UHFFFAOYSA-N |

Synonyms include 2,2-dibromo-5,5-dimethyl-1,3-cyclohexanedione and SCHEMBL3997502, among others .

Molecular Geometry

XLogP3 calculations indicate moderate lipophilicity (2.4), suggesting limited water solubility . The cyclohexane ring adopts a chair conformation, with bromine atoms occupying axial positions to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves bromination of 5,5-dimethylcyclohexane-1,3-dione using bromine in acetic acid . A 1996 protocol from Synthetic Communications reports a 72% yield under optimized conditions :

Reaction parameters:

-

Temperature: 0–5°C (prevents debromination)

-

Stoichiometry: 2.2 equivalents Br₂

-

Workup: Precipitation in ice-water followed by recrystallization from ethanol .

Purification and Characterization

Purified via fractional crystallization (mp: 142–144°C, unconfirmed) . Structural confirmation employs -NMR ( 1.25 ppm, singlet, 6H for methyl groups) and IR spectroscopy ( 1740 cm⁻¹) .

Physicochemical Properties

The compound’s low hydrogen bond donor count (0) and moderate topological polar surface area (34.1 Ų) suggest limited membrane permeability .

Reactivity and Functional Transformations

Halogen-Lithium Exchange

The bromine atoms undergo transmetallation with organolithium reagents, enabling access to bis-lithiated intermediates:

These intermediates participate in cross-couplings to form carbon-carbon bonds .

Cycloaddition Reactions

The electron-deficient diketone moiety engages in Diels-Alder reactions with dienes. For example, reaction with 1,3-butadiene yields bicyclic adducts:

Regioselectivity is controlled by bromine’s electron-withdrawing effects .

Applications in Organic Synthesis

Bromination Reagent

The compound serves as a bromine donor in radical reactions. For example, it brominates allylic positions in terpenes under UV irradiation .

Building Block for Heterocycles

Cyclocondensation with hydrazines produces pyridazine derivatives, as demonstrated in the synthesis of antifungal agents :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume